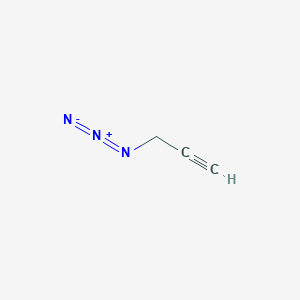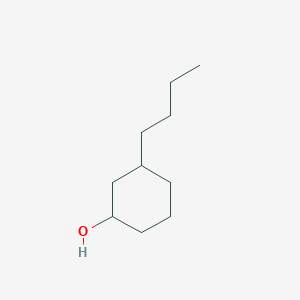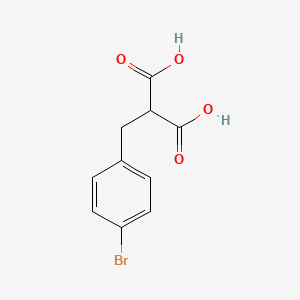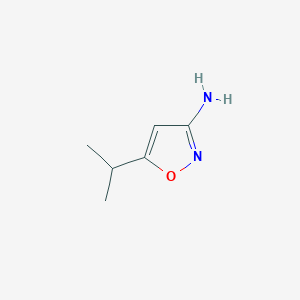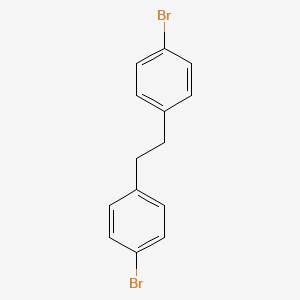
1,2-Bis(4-bromophenyl)ethane
概要
説明
1,2-Bis(4-bromophenyl)ethane: is an organic compound with the molecular formula C14H12Br2 . It is a white crystalline solid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the preparation of various organic materials, including polymers and pharmaceuticals .
作用機序
Target of Action
This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate .
Mode of Action
It is known that this compound plays a crucial role in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .
Biochemical Pathways
A related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (btbpe), has been studied for its atmospheric reactions initiated by the oh radical .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in toluene .
Result of Action
It is known that this compound is used in the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethane can be influenced by environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and effectiveness in synthesis reactions .
生化学分析
Biochemical Properties
1,2-Bis(4-bromophenyl)ethane plays a significant role in biochemical reactions, particularly in the field of molecular electronics. It has been used as a key intermediate in the synthesis of biphenylethane-based single-molecule diodes . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo free radical bromination and nucleophilic substitution reactions, which are catalyzed by specific enzymes
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling proteins, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular function highlight the compound’s potential in biomedical research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, the compound’s effects on cellular function can vary over time, depending on its concentration and exposure duration . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects of this compound is essential for its safe and effective use in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biochemical properties . . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical properties and mechanisms of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function. Additionally, the compound’s transport and distribution can influence its stability and degradation, affecting its long-term effects in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Additionally, the compound’s subcellular localization can affect its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions:
-
Homocoupling Reaction:
Reagents: Nickel(II) chloride, zinc powder, and triphenylphosphine.
Conditions: The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere at room temperature for 18 hours.
-
Electrochemical Synthesis:
Reagents: Tetrabutylammonium bromide, urea, and potassium hydroxide.
Conditions: The reaction is performed under an inert atmosphere with electrolysis in acetonitrile.
Industrial Production Methods: Industrial production of 1,2-Bis(4-bromophenyl)ethane typically involves large-scale homocoupling reactions using nickel catalysts and zinc powder in THF. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives of 1,2-Bis(4-bromophenyl)ethane.
-
Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Conducted in acidic or basic media.
Products: Oxidized forms of the compound, such as ketones or carboxylic acids.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives, potentially converting bromine atoms to hydrogen.
科学的研究の応用
1,2-Bis(4-bromophenyl)ethane is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of biological pathways and as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
類似化合物との比較
- 1,2-Bis(4-chlorophenyl)ethane
- 1,2-Bis(4-fluorophenyl)ethane
- 1,2-Bis(4-iodophenyl)ethane
Comparison: 1,2-Bis(4-bromophenyl)ethane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This makes the compound more reactive in certain substitution and coupling reactions. Compared to its chlorinated and fluorinated analogs, the brominated compound often exhibits higher reactivity and selectivity in organic synthesis .
特性
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVMCAFPGETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503730 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-56-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



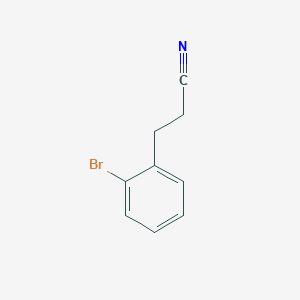

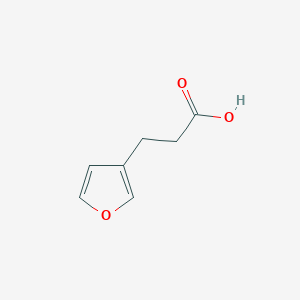

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)


